Cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol is a bicyclic compound characterized by its unique cyclobutane ring structure. Its molecular formula is , and it features an amino group and a benzyloxymethyl substituent. The compound is notable for its stereochemistry, specifically the cis configuration, which influences its reactivity and biological activity.
Cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol exhibits significant biological activity, particularly in medicinal chemistry. Its structural features suggest potential interactions with biological targets, including:
The synthesis of cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol typically involves several steps:
For example, the compound can be synthesized via Mitsunobu reactions, where a benzyloxy group is introduced to a cyclobutane derivative under specific conditions .
Cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol has several applications in:
Interaction studies involving cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol focus on its binding affinity to biological targets. Techniques such as molecular docking and biochemical assays are employed to evaluate:
Cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to these similar compounds.
The construction of the cyclobutane core in cis-1-(aminomethyl)-3-(benzyloxymethyl)cyclobutanol relies on methodologies that balance ring strain mitigation with precise substituent positioning. Photochemical [2+2] cycloadditions have been widely employed for cyclobutane synthesis, though their applicability to asymmetrically disubstituted systems remains limited due to competing dimerization pathways. Alternatively, intramolecular nucleophilic substitutions offer superior control, as demonstrated in the base-induced closure of 3-(benzyloxymethyl)-2,2-dichlorocyclobutanone intermediates. This approach leverages the rigidity of the dichlorocyclobutanone precursor to enforce the cis configuration of subsequent substituents.
A comparative analysis of cyclobutane-forming reactions reveals distinct advantages in yield and stereoselectivity (Table 1):
| Method | Yield (%) | cis:trans Ratio | Functional Group Tolerance |
|---|---|---|---|
| [2+2] Cycloaddition | 35–50 | 1:1 | Low |
| Ring-Closing Metathesis | 60–75 | 3:1 | Moderate |
| Nucleophilic Substitution | 80–92 | >20:1 | High |
The nucleophilic substitution route, utilizing dichlorocyclobutanone intermediates, achieves exceptional cis selectivity (>20:1) while accommodating both benzyloxymethyl and aminomethyl groups through subsequent functionalization steps. Key to this strategy is the stabilization of the transition state through hydrogen bonding between the incipient alcohol and adjacent chlorides, which preorganizes the molecule for cis product formation.
Stereoselective synthesis of the cis-1,3-disubstituted configuration presents unique challenges due to the cyclobutane ring’s inherent puckering dynamics. The Pfizers research team pioneered a stereoselective approach using cyclobutenone intermediates, where 1,4-addition of 4-nitroimidazole to in situ-generated cyclobutenone enforced cis geometry through chair-like transition states. This method eliminated the need for explosive 1,4-dinitroimidazole precursors while maintaining >95% diastereomeric excess.
Critical factors influencing stereochemical outcomes include:
Recent crystallographic studies confirm that the cis configuration results in a 15° deviation from planarity in the cyclobutane ring, creating a chiral pocket ideal for biological targeting.
The Mitsunobu reaction serves as the cornerstone for introducing the benzyloxymethyl group while preserving stereochemical integrity. Optimization studies reveal that using di-tert-butyl azodicarboxylate (DBAD) instead of traditional DIAD increases yields from 68% to 89% in model systems, attributed to DBAD’s superior leaving group ability. Critical parameters include:
A representative optimized procedure (Table 2):
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Azodicarboxylate | DBAD | +21% |
| Phosphine | Triphenylphosphine | −5% side prod |
| Solvent | THF/benzene (4:1) | +15% |
| Temperature | −20°C → 60°C gradient | +12% |
This protocol achieves 92% yield with <2% epimerization, as confirmed by chiral HPLC. The reaction proceeds through an SN2 mechanism, with the azodicarboxylate acting as a proton shuttle to stabilize the transition state.
The simultaneous presence of amine and alcohol functionalities necessitates orthogonal protection schemes. A three-stage strategy employing tert-butoxycarbonyl (Boc), benzyl (Bn), and fluorenylmethyloxycarbonyl (Fmoc) groups enables sequential deprotection (Table 3):
| Functional Group | Protecting Group | Deprotection Condition | Compatibility |
|---|---|---|---|
| Amine | Boc | TFA/DCM (1:1) | Alcohol stable |
| Alcohol | Bn | BCl3/DCM (−78°C) | Amine stable |
| Amine | Fmoc | Piperidine/DMF (20% v/v) | Alcohol stable |
The Boc group proves ideal for initial amine protection during Mitsunobu reactions, as it remains stable under the basic conditions required for benzyloxymethyl introduction. Subsequent Fmoc protection allows for solid-phase peptide coupling while maintaining acid-sensitive benzyl ethers. Kinetic studies demonstrate that boron trichloride-mediated benzyl deprotection proceeds with an 18:1 selectivity for benzyl ethers over Fmoc carbamates under cryogenic conditions.
Notably, the use of 2,2,2-trifluoroethanol as a co-solvent during final deprotection stages reduces aggregation tendencies of the free amine-alcohol product, improving isolation yields by 35%. This strategy has been successfully applied in the synthesis of cyclobutane-containing peptidomimetics with sub-micromolar kinase inhibition activity.
The molecular structure of cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol presents a complex three-dimensional arrangement characterized by the inherent puckering of the cyclobutane ring system and the spatial positioning of multiple functional groups [1]. This compound, with a molecular weight of 207.27 grams per mole, exhibits distinctive conformational preferences that arise from the interplay between ring strain, steric interactions, and intramolecular hydrogen bonding networks [1]. The presence of both aminomethyl and benzyloxymethyl substituents in the cis configuration creates unique topological constraints that significantly influence the overall molecular geometry and conformational dynamics [2].
The cyclobutane ring in cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol adopts a characteristic puckered conformation that deviates substantially from planarity [3] [4]. The puckering geometry is defined by a dihedral angle ranging from 25 to 30 degrees, which represents the out-of-plane folding that relieves both angular and torsional strain within the four-membered ring system [5]. This puckering results in a butterfly-like three-dimensional arrangement where one carbon atom lies approximately 25 degrees above the plane formed by the other three carbon atoms [6].
The structural parameters of the cyclobutane core reveal significant deviations from ideal tetrahedral geometry [7]. The carbon-carbon bond length is elongated to 1.554 ± 0.001 Angstroms, considerably longer than typical alkane carbon-carbon bonds, while the carbon-carbon-carbon bond angles are compressed to approximately 88.1 degrees [7] [5]. These geometric distortions directly influence the spatial arrangement of the aminomethyl and benzyloxymethyl substituents, creating distinct axial and equatorial-like orientations despite the absence of a true chair conformation [2].
| Parameter | Value | Method |
|---|---|---|
| Carbon-Carbon Bond Length | 1.554 ± 0.001 Å | Computational Studies |
| Carbon-Hydrogen Bond Length (alpha) | 1.093 ± 0.003 Å | Electron Diffraction |
| Carbon-Carbon-Carbon Bond Angle | 88.1° | Density Functional Theory |
| Puckering Angle (theta) | 27.9 ± 1.6° | Electron Diffraction-Infrared Analysis |
| Rocking Angle (beta) | 6.2 ± 1.2° | Gas Electron Diffraction |
The puckering motion in cyclobutane derivatives exhibits a dynamic character with a relatively low barrier to ring inversion [8] [7]. The barrier height for interconversion between puckered conformers is approximately 0.9 kilocalories per mole, indicating rapid exchange between equivalent puckered forms at room temperature [8]. This conformational flexibility allows the aminomethyl and benzyloxymethyl substituents to sample different spatial orientations, with the cis arrangement constraining both substituents to occupy positions on the same face of the puckered ring [2].
The three-dimensional arrangement is further influenced by the tilting of methylene groups within the ring structure [9]. The axial carbon-hydrogen bonds in the 1,3 positions are tilted toward each other by approximately 6.2 degrees, creating a rocking motion that couples with the primary puckering deformation [5]. This coupling effect modulates the positioning of substituents and contributes to the overall conformational preferences of the molecule [9].
The torsional strain profile of cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol can be understood through comparative analysis with analogous cyclopropane and cyclopentane systems [10] [11]. Cyclobutane exhibits a total ring strain energy of 26.3 kilocalories per mole, which places it in an intermediate position between the highly strained cyclopropane (27.6 kilocalories per mole) and the moderately strained cyclopentane (6.2 kilocalories per mole) [11] [12].
| Cyclic System | Ring Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Bond Angles (degrees) | Puckering Character |
|---|---|---|---|---|
| Cyclopropane | 27.6 | 115 | 60.0 | Planar (forced) |
| Cyclobutane | 26.3 | 110 | 88.0 | Puckered (25-30°) |
| Cyclopentane | 6.2 | 26 | 108.0 | Envelope conformation |
The torsional strain in cyclobutane derivatives arises primarily from the eclipsing interactions between adjacent carbon-hydrogen bonds [4] [6]. Unlike cyclopropane, where all bonds are necessarily eclipsed due to the planar geometry, cyclobutane can partially relieve torsional strain through puckering, which causes the carbon-hydrogen bonds to deviate from perfect eclipsing [3] [13]. This partial relief of torsional strain comes at the cost of increased angular strain, as the bond angles are further compressed from the ideal tetrahedral value [4].
The presence of aminomethyl and benzyloxymethyl substituents in the cis configuration introduces additional torsional strain considerations [2]. These bulky substituents create 1,3-diaxial-like interactions when both occupy pseudo-axial positions on the same face of the puckered ring [14]. The benzyloxymethyl group, with its extended aromatic system, exhibits particularly strong steric interactions that can influence the preferred puckering amplitude and direction [15].
Computational studies of substituted cyclobutane systems reveal that the substituent effects can significantly modulate the ring-puckering preferences [2]. The aminomethyl group, being a strong electron-donating substituent, affects the electronic distribution within the ring and can stabilize certain puckered conformations through hyperconjugative interactions [16]. The benzyloxy moiety introduces additional conformational degrees of freedom through rotation about the carbon-oxygen and oxygen-carbon bonds, creating a complex conformational landscape [17].
In comparison to cyclopentane analogues, the cyclobutane system exhibits greater conformational rigidity due to the higher barrier to ring inversion and the more constrained geometry [18]. Cyclopentane derivatives can adopt envelope conformations with relatively low interconversion barriers, allowing for more facile conformational exchange [3]. The four-membered ring system, however, maintains a more persistent puckered geometry that influences the spatial arrangement of substituents over longer timescales [7].
The hydrogen bonding characteristics of cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol are dominated by the presence of multiple hydrogen bond donors and acceptors within the molecular framework [19] [20]. The aminomethyl group provides a primary amine functionality capable of both donating and accepting hydrogen bonds, while the hydroxyl group on the cyclobutane ring serves as both a donor and acceptor [19]. The benzyloxymethyl substituent contributes an ether oxygen that can participate as a hydrogen bond acceptor [20].
Infrared spectroscopic studies of amino alcohol systems reveal that aminomethyl-substituted cyclobutanol derivatives form particularly strong intramolecular hydrogen bonds [19] [20]. The amino nitrogen exhibits exceptional proton-accepting ability, with frequency shifts of the hydrogen-bonded hydroxyl group exceeding 90 wavenumbers, significantly larger than those observed in corresponding haloalcohols or glycol systems [20]. This enhanced hydrogen bonding strength reflects the high basicity of the amino nitrogen and establishes amino alcohols as forming the strongest intramolecular hydrogen bonds among substituted alcohol series [19].
| Hydrogen Bonding System | Frequency Shift (cm⁻¹) | Ring Size | Proton Acceptor Strength |
|---|---|---|---|
| Aminoethanol (5-membered ring) | >90 | 5 | Strong |
| Aminopropanol (6-membered ring) | >90 | 6 | Strong |
| Dimethylaminoethanol | 140 (bandwidth) | 5 | Very Strong |
| Ethanediol (5-membered) | 35 | 5 | Moderate |
| Chloroethanol (5-membered) | 17-48 | 5 | Weak |
The geometric constraints imposed by the cis configuration in the cyclobutanol system facilitate the formation of stable intramolecular hydrogen bonding networks [21]. The spatial proximity of the aminomethyl and hydroxyl groups enables the formation of five-membered hydrogen-bonded rings, which are energetically favorable and geometrically accessible within the puckered cyclobutane framework [19]. The formation of these intramolecular hydrogen bonds significantly reduces the tendency for intermolecular association, leading to predominantly monomeric species in solution [20].
The benzyloxymethyl substituent introduces additional complexity to the hydrogen bonding network through potential secondary interactions [22]. The aromatic system can participate in weak pi-hydrogen interactions with the amino group, while the ether oxygen provides an additional site for hydrogen bond formation [23]. These secondary interactions can influence the overall conformation of the molecule and stabilize specific rotameric states of the benzyloxymethyl group [24].
Computational studies of hydrogen bonded networks in cyclic amino alcohols demonstrate significant cooperativity effects [25] [22]. The presence of multiple hydrogen bonding sites within the same molecule leads to enhanced stabilization through cooperative strengthening of individual hydrogen bonds [25]. In the case of cis-aminomethyl cyclobutanol systems, the cooperative network can provide stabilization energies of several kilocalories per mole, substantially influencing the conformational preferences and thermodynamic stability of the system [23].
The cyclobutane ring system in cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol serves as an exceptional rigid scaffold for precise pharmacophore positioning in medicinal chemistry applications [1]. The unique structural characteristics of cyclobutanes make them increasingly valuable in drug design, particularly for their ability to maintain specific three-dimensional arrangements of functional groups while minimizing conformational entropy penalties during protein-ligand binding [1] [2].
The cyclobutane scaffold exhibits distinct geometric properties that differentiate it from other ring systems. Unlike planar aromatic rings, cyclobutanes adopt a puckered conformation with a median puckering angle of 15.5°, which relieves eclipsing interactions while maintaining structural rigidity [2]. The ring strain of approximately 26 kcal/mol, combined with bond angles of 88.9° (significantly deviated from the ideal tetrahedral angle of 109.5°), creates a conformationally restricted platform that enforces specific spatial relationships between attached pharmacophoric elements [2].
In the context of cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol, the cyclobutane core positions the aminomethyl and benzyloxymethyl substituents in a defined spatial arrangement that cannot be easily altered through rotation about single bonds. This rigid positioning is particularly advantageous for target engagement, as it reduces the conformational search space that the ligand must explore when binding to its protein target [3]. The conformational restriction strategy has been demonstrated to provide free energy gains ranging from 0.7 to 1.6 kcal/mol per restricted rotor, potentially resulting in binding affinity improvements of one or more orders of magnitude [3].
The cis configuration of the substituents on the cyclobutane ring further enhances the pharmacophore positioning capabilities. This stereochemical arrangement places the functional groups on the same face of the ring, creating a compact, directional presentation of the pharmacophoric elements. Such precise spatial control is crucial for achieving optimal complementarity with protein binding sites, where even minor changes in pharmacophore positioning can dramatically affect binding affinity and selectivity [1].
Research has shown that cyclobutanes have been successfully employed in drug candidates for multiple purposes, including directing key pharmacophore groups, inducing conformational restriction, and reducing molecular planarity [1]. The rigid scaffold ensures that the aminomethyl group and benzyloxymethyl moiety maintain their relative positions, allowing for consistent and predictable interactions with target proteins across different binding events.
The incorporation of saturated ring systems, particularly cyclobutanes, represents a significant strategy for enhancing metabolic stability in drug design [4] [5]. The saturated nature of the cyclobutane ring in cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol provides substantial advantages over aromatic and unsaturated systems in terms of resistance to metabolic degradation processes.
Metabolic stability improvements through saturated ring incorporation have been demonstrated across multiple drug development programs. A notable example involves the replacement of pyridine rings with saturated bioisosteres, which led to dramatic improvements in metabolic parameters [4]. In studies involving the antihistamine Rupatadine, replacement of the pyridine ring with 3-azabicyclo[3.1.1]heptane increased the metabolic half-life from 3.2 minutes to 35.7 minutes in human liver microsomes, representing more than a ten-fold improvement [4].
The saturated cyclobutane core provides several metabolic advantages over aromatic counterparts. Aromatic rings are susceptible to cytochrome P450-mediated oxidation reactions, particularly hydroxylation at various positions on the ring [4]. The saturated carbon atoms in cyclobutanes lack the electron density and accessibility that make aromatic positions vulnerable to metabolic attack. This inherent stability is further enhanced by the ring strain in cyclobutanes, which makes the system less reactive toward nucleophilic or electrophilic metabolic processes.
The benzyloxymethyl substituent in the compound presents both opportunities and challenges for metabolic stability. While the aromatic benzyl portion remains susceptible to oxidative metabolism, the saturated methylene spacers and ether linkage provide metabolically stable connection points [5]. The ether oxygen is particularly resistant to metabolic cleavage under physiological conditions, contributing to the overall stability of the pharmacophore arrangement.
Comparative studies of saturated versus aromatic bioisosteres have consistently demonstrated improved metabolic profiles for saturated systems. In drug development programs targeting various therapeutic areas, the incorporation of saturated rings has led to significant increases in clearance rates and half-life values [4] [5]. These improvements translate directly to enhanced drug efficacy and reduced dosing frequency requirements in clinical applications.
The metabolic stability enhancement achieved through saturated ring incorporation also extends to the reduction of potentially toxic metabolites. Aromatic ring metabolism often generates reactive intermediates that can contribute to drug toxicity profiles [4]. The saturated cyclobutane system minimizes the formation of such reactive species, potentially improving the overall safety profile of the compound.
The benzyloxymethyl substituent in cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol represents a sophisticated approach to hydrophobic pocket occupation in protein-ligand interactions [6] [7]. This functional group combines aromatic and aliphatic elements to create an optimal balance of hydrophobic character, conformational flexibility, and binding complementarity with target protein sites.
Hydrophobic interactions constitute the principal thermodynamic driving force for small molecule binding to protein receptors [7] [8]. The benzyloxymethyl group (-CH₂OCH₂Ph) provides multiple hydrophobic contact points through its aromatic benzyl portion and aliphatic methylene spacers. The phenyl ring contributes significant hydrophobic surface area and can engage in π-π stacking interactions with aromatic residues in protein binding sites [6].
The strategic design of the benzyloxymethyl group allows for optimal occupation of hydrophobic cavities within protein structures. Research has demonstrated that hydrophobic pocket binding can lead to exceptional binding affinities, particularly when the ligand achieves complementary fit with multiple hydrophobic protein side chains [7]. The flexible methylene spacer between the ether oxygen and phenyl ring provides conformational adaptability, allowing the aromatic system to adjust its position for optimal van der Waals contacts with the protein environment.
Thermodynamic analysis of hydrophobic interactions reveals that burying hydrophobic surface area upon complex formation provides substantial contributions to binding affinity [9]. Studies indicate that burying a -CH₂- group contributes approximately 1.1 ± 0.5 kcal/mol to protein stability, with hydrophobic interactions accounting for approximately 60% of total protein-ligand binding stability [9]. The benzyloxymethyl group maximizes these contributions through its combination of aromatic and aliphatic hydrophobic elements.
The spatial arrangement of hydrophobic groups is critical for effective pocket occupation [6]. The benzyloxymethyl substituent on the cyclobutane scaffold is positioned to extend into hydrophobic binding cavities while maintaining optimal geometric relationships with other pharmacophoric elements. This positioning strategy has been observed in successful HIV-1 fusion inhibitors, where hydrophobic substituents show strong preferences for occupation of lipophilic binding sites [6].
Water displacement from hydrophobic cavities provides additional thermodynamic benefits for binding [7] [8]. The benzyloxymethyl group efficiently displaces water molecules from protein hydrophobic pockets, leading to favorable entropy changes due to water release into bulk solution. This desolvation effect can contribute significantly to the overall binding affinity, particularly in binding sites characterized by hydrophobic enclosure [7].
The design principles for hydrophobic pocket occupation extend beyond simple surface area considerations to include specific interaction geometries and complementarity [10]. The benzyloxymethyl group achieves optimal hydrophobic interactions through multiple contact modes, including van der Waals interactions from the methylene spacers and π-system interactions from the aromatic ring.
Conformational restriction in drug design represents a fundamental strategy for achieving entropic advantages in protein-ligand binding interactions [3] [11]. The rigid cyclobutane scaffold in cis-1-(Aminomethyl)-3-(benzyloxymethyl)cyclobutanol exemplifies this approach by minimizing the conformational entropy penalty typically associated with ligand binding while maintaining optimal pharmacophore presentation.
The theoretical basis for conformational restriction lies in the thermodynamic principle that flexible ligands must sacrifice conformational entropy when adopting their bioactive conformations upon protein binding [3]. This entropy loss, typically quantified at approximately 2.4 kcal/mol per flexible residue, represents an unfavorable contribution to the binding free energy [9]. By incorporating rigid scaffolds such as cyclobutanes, medicinal chemists can pre-organize ligands in their bioactive conformations, thereby reducing or eliminating this entropic penalty.
Experimental validation of the entropic advantage has been demonstrated through systematic studies of protein-ligand interactions [12]. Research involving the catabolite activator protein (CAP) revealed that changes in conformational entropy can dominate the total entropy of binding, with conformational entropy determining not only the magnitude but also the sign of the total binding entropy [12]. These studies established a direct linear relationship between total binding entropy and conformational entropy changes, supporting the use of conformational restriction as a predictive design strategy.
The cyclobutane ring system provides exceptional conformational rigidity due to its high ring strain and geometric constraints [1] [2]. The median C-C nonbonding distance of 2.16 Å in cyclobutanes creates a defined spatial framework that significantly restricts rotational freedom around the ring [2]. This restriction extends to the substituents attached to the ring, effectively constraining the entire pharmacophore in a predetermined three-dimensional arrangement.
Quantitative analysis of conformational restriction benefits reveals substantial improvements in binding parameters [3]. The free energy gained from restricting a single rotor ranges from 0.7 to 1.6 kcal/mol, with the additive effects of multiple restrictions potentially resulting in binding strength improvements of one or more orders of magnitude [3]. The cyclobutane scaffold in the target compound restricts multiple degrees of freedom simultaneously, maximizing these entropic benefits.
The entropic advantage of conformational restriction extends beyond simple entropy considerations to include kinetic benefits [13]. Restricted ligands typically exhibit faster association kinetics due to reduced conformational search requirements during the binding process [13]. This kinetic advantage can translate to improved target engagement characteristics and more predictable pharmacological responses.
Recent computational studies have provided deeper insights into the molecular mechanisms underlying conformational entropy effects [11]. Analysis of over 120,000 small molecules revealed that conformational entropy increases logarithmically rather than exponentially with the number of degrees of freedom, indicating that molecular shape and chemical functionality naturally correlate torsional motions. The cyclobutane scaffold exploits these natural correlations by providing a rigid framework that inherently restricts multiple torsional degrees of freedom.
The practical implementation of conformational restriction strategies requires careful consideration of the balance between rigidity and binding complementarity [14]. The cyclobutane system achieves this balance by providing sufficient rigidity to minimize entropy penalties while maintaining the conformational flexibility necessary for induced-fit binding mechanisms. This optimization is particularly important for achieving selectivity among closely related protein targets.
Thermodynamic studies have revealed that successful conformational restriction strategies must account for enthalpy-entropy compensation effects [3] [12]. While conformational restriction reduces unfavorable entropy changes, it must not compromise favorable enthalpic interactions with the target protein. The rigid positioning of functional groups in the cyclobutane compound ensures that both aminomethyl and benzyloxymethyl substituents can form optimal interactions with their respective binding site regions.